REACTION_CXSMILES
|
C(Cl)(Cl)=O.C(Cl)(=O)OC.[C:10](Cl)(=O)O[CH2:12][CH3:13].C(Cl)(=O)OC[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[C:27]([C:34]1[NH:35][CH:36]=[CH:37][N:38]=1)([C:29]1[NH:30]C=CN=1)=O>C(N(CC)CC)C>[CH:34]([N:35]([CH:24]([CH3:23])[CH3:19])[CH2:36][CH3:37])([CH3:27])[CH3:10].[N:35]12[CH2:13][CH2:12][N:38]([CH2:27][CH2:34]1)[CH2:37][CH2:36]2.[N:30]12[CH2:29][CH2:27][CH2:34][N:38]=[C:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
compound ( V )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCN(CC1)CC2
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |